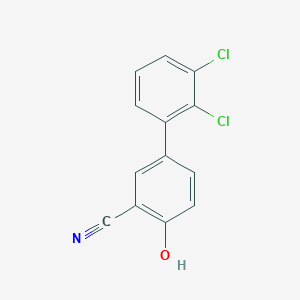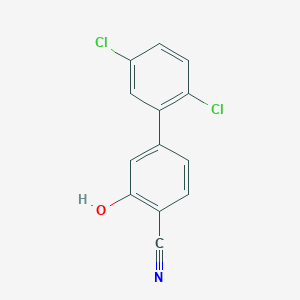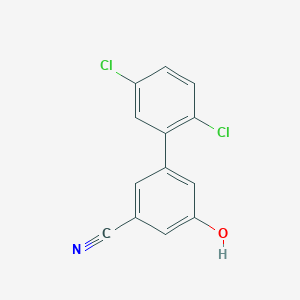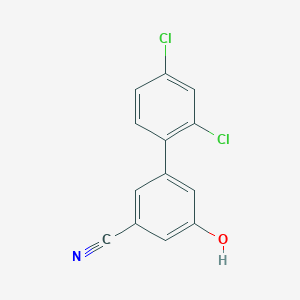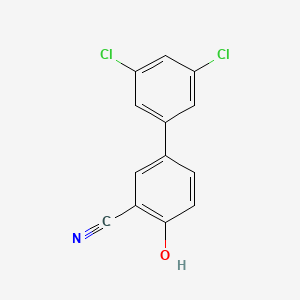![molecular formula C16H14N2O2 B6376857 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261968-68-6](/img/structure/B6376857.png)
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (2C5DPCP) is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and alcohols. 2C5DPCP is used in various applications such as in the synthesis of other compounds, as a catalyst in organic reactions, and in the study of biochemical and physiological effects.
科学的研究の応用
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is used in various scientific research applications. It can be used as a catalyst in organic reactions, such as the synthesis of other compounds. It can also be used as a reagent in the synthesis of other compounds, such as polymers, dyes, and pharmaceuticals. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
作用機序
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% acts as a catalyst in organic reactions by forming a complex with the substrate, which facilitates the reaction. The complex formed between 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% and the substrate is stable and can be used to catalyze a variety of reactions. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can act as a reagent in the synthesis of other compounds by forming a complex with the desired product, which facilitates the reaction.
Biochemical and Physiological Effects
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% can inhibit the activity of certain enzymes, such as cytochrome P450. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has been shown to regulate gene expression and to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is stable, non-toxic, and has low reactivity. However, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be difficult to purify and may not be suitable for use in certain reactions.
将来の方向性
In the future, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be used to synthesize more complex compounds, such as pharmaceuticals. In addition, further research may be conducted on the biochemical and physiological effects of 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, such as its effects on gene expression and enzyme activity. Furthermore, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be used to develop new catalysts and reagents for use in laboratory experiments. Finally, 2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% may be used to study the structure and function of proteins and other biological molecules.
合成法
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% is synthesized from the reaction of 2-cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol with a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of around 80 °C. The reaction yields the desired product in a yield of 95%.
特性
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-11(8-13)12-6-7-14(10-17)15(19)9-12/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWXVIYFCDMKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684915 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261968-68-6 |
Source


|
| Record name | 4'-Cyano-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









